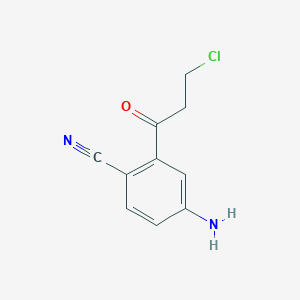
1-(5-Amino-2-cyanophenyl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-2-cyanophenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes an amino group, a cyano group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-cyanophenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 5-amino-2-cyanobenzene.
Chlorination: The amino group is protected, and the benzene ring is chlorinated to introduce the chloropropanone moiety.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-cyanophenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
1-(5-Amino-2-cyanophenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-cyanophenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups involved. The pathways include:
Nucleophilic Attack: The amino group can act as a nucleophile.
Electrophilic Attack: The chloropropanone moiety can act as an electrophile.
Comparison with Similar Compounds
Similar Compounds
1-(5-Amino-2-cyanophenyl)-3-bromopropan-2-one: Similar structure but with a bromine atom instead of chlorine.
N-(5-amino-2-cyanophenyl)acetamide: Similar structure but with an acetamide group instead of chloropropanone.
Uniqueness
1-(5-Amino-2-cyanophenyl)-3-chloropropan-1-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H9ClN2O |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
4-amino-2-(3-chloropropanoyl)benzonitrile |
InChI |
InChI=1S/C10H9ClN2O/c11-4-3-10(14)9-5-8(13)2-1-7(9)6-12/h1-2,5H,3-4,13H2 |
InChI Key |
HHMAEXWVMFLMRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)CCCl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















